molecular formula C22H31O8P B10859500 11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) CAS No. 22252-38-6

11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)

Katalognummer: B10859500
CAS-Nummer: 22252-38-6
Molekulargewicht: 454.4 g/mol
InChI-Schlüssel: PWTIEVRZANUUHG-PJHHCJLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound 11β,17,21-Trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is a synthetic corticosteroid derivative. Structurally, it features:

  • A 6α-methyl group (enhancing metabolic stability and glucocorticoid receptor affinity) .
  • A 1,4-diene-3,20-dione backbone (common to anti-inflammatory steroids).
  • A 21-dihydrogen phosphate ester group, which increases water solubility compared to non-esterified analogs, making it suitable for intravenous or topical applications .

Pharmacological Role
This compound is a prodrug, as the phosphate group is enzymatically cleaved in vivo to release the active metabolite, likely 6α-methylprednisolone (a potent glucocorticoid) . Its primary applications include treating inflammatory conditions, autoimmune diseases, and allergic reactions.

Eigenschaften

CAS-Nummer

22252-38-6

Molekularformel

C22H31O8P

Molekulargewicht

454.4 g/mol

IUPAC-Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C22H31O8P/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29)/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1

InChI-Schlüssel

PWTIEVRZANUUHG-PJHHCJLFSA-N

Isomerische SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)(O)O)O

Kanonische SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)(O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular Architecture

The compound (C₂₂H₃₁O₈P) features a pregnane backbone with critical substitutions:

  • 6α-methyl group : Enhances metabolic stability by reducing hepatic first-pass metabolism.

  • 11β,17α,21-trihydroxy groups : Facilitate receptor binding and water solubility.

  • 21-dihydrogen phosphate : Introduced via esterification to improve aqueous solubility for parenteral formulations.

The stereochemistry at C6 (α-methyl) and C11 (β-hydroxy) is essential for biological activity, requiring precise control during synthesis.

Synthetic Routes to Methylprednisolone 21-Phosphate

Direct Phosphorylation of Methylprednisolone

The most common method involves reacting methylprednisolone with phosphorylating agents. Key steps include:

Reagent Selection

  • Phosphorus oxychloride (POCl₃) : Forms the 21-monophosphate ester under anhydrous conditions.

  • Diethyl chlorophosphate : Alternative for milder phosphorylation, yielding higher regioselectivity.

Reaction Conditions

  • Solvent : Pyridine or dichloromethane, which act as both solvent and acid scavenger.

  • Temperature : −10°C to 0°C to prevent oxidation of the Δ¹,4-diene moiety.

  • Stoichiometry : 1:1 molar ratio of methylprednisolone to phosphorylating agent minimizes di-ester formation.

Example Protocol

  • Dissolve methylprednisolone (1 equiv) in anhydrous pyridine (5 vol).

  • Add POCl₃ (1.05 equiv) dropwise at −5°C over 30 minutes.

  • Stir for 4–6 hours at 0°C.

  • Quench with ice-water, adjust pH to 2.0 with HCl, and extract with ethyl acetate.

Yield : 68–72%.

Solid-Phase Synthesis via Diamidophosphate Intermediates

A patent-pending method (EP2148657B1) utilizes diamidophosphate intermediates for enhanced purity:

Key Steps

  • Formation of 21-diamidophosphate : React methylprednisolone with P(NR₂)₃ (R = alkyl) in THF.

  • Acidic Hydrolysis : Treat with H₂SO₄ or HCl to yield the dihydrogen phosphate.

Advantages

  • Avoids formation of sodium salts, reducing hygroscopicity.

  • Achieves >99% purity by HPLC.

Enzymatic Phosphorylation

Emerging approaches employ phosphotransferases for stereospecific 21-esterification:

Biocatalyst Screening

  • E. coli-expressed kinases : Selective for 21-OH over other hydroxyl groups.

  • ATP as phosphate donor : Requires co-factor regeneration systems.

Challenges

  • Low volumetric productivity (≤15 mg/L·h).

  • Enzyme inhibition by organic solvents.

Purification and Stabilization Techniques

Spray-Drying for Amorphous Solid Formation

Traditional methods (freeze-drying) cause degradation due to prolonged heat exposure. EP2148657B1 reports:

Optimized Spray-Drying Parameters

ParameterValue
Solution concentration3–5% w/w in H₂O
Outlet temperature80–100°C
Atomization flow357–670 NL/h
Feed rate5–9 mL/min

Results

  • Purity : 99.2% (HPLC) for dexamethasone 21-phosphate analog.

  • Stability : <0.5% degradation after 6 months at 25°C.

Chromatographic Purification

Ion-Exchange Resins :

  • CM Sepharose FF : Binds phosphate ester at pH 4.0; elute with NaCl gradient.

  • Recovery : 85–90% with ≥98.5% purity.

Analytical Characterization

HPLC Methods for Purity Assessment

ColumnMobile PhaseDetectionRetention Time
C18 (250 × 4.6 mm)40:60 MeOH:0.1% H₃PO₄UV 254 nm8.2 min

Validation Data

  • Linearity : R² = 0.999 (1–100 μg/mL).

  • LOD/LOQ : 0.1 μg/mL / 0.3 μg/mL.

Spectroscopic Confirmation

  • ³¹P NMR (D₂O) : δ −0.8 ppm (21-phosphate ester).

  • HRMS (ESI-) : m/z 453.1894 [M−H]⁻ (calc. 453.1891).

Industrial-Scale Manufacturing Considerations

Regulatory Compliance

  • USP/EP Standards : Limits for related substances (≤0.5% each).

  • Residual Solvents : Pyridine ≤50 ppm (ICH Q3C).

Environmental Impact Mitigation

  • Phosphate Waste Recycling : Nanofiltration membranes recover 92% PO₄³⁻.

  • Solvent Recovery : Distillation recovers >95% pyridine.

Applications and Formulation Challenges

Parenteral Formulations

  • Lyophilized Powders : Reconstitute with bacteriostatic water for injection.

  • Compatibilities : Avoid dextrose solutions (pH-dependent hydrolysis) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methylprednisolonphosphorsäure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Methylprednisolon-Derivate, die verbesserte oder veränderte pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C22H31O8P
  • Molecular Weight : 430.47 g/mol
  • CAS Number : 63018

The compound features a steroid backbone with hydroxyl groups at positions 11, 17, and 21, contributing to its biological activity. The dihydrogen phosphate group enhances its solubility and bioavailability.

Anti-inflammatory Effects

11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione has been studied for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Study : A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in conditions such as arthritis and colitis .

Immunosuppressive Activity

This compound exhibits immunosuppressive effects that are beneficial in treating autoimmune diseases and preventing transplant rejection.

Research Findings : Clinical trials have shown that it can effectively suppress T-cell activation and proliferation, making it a candidate for therapies in organ transplantation .

Hormonal Regulation

As a glucocorticoid analog, this compound plays a role in regulating metabolism and immune response. It mimics natural hormones produced by the adrenal glands.

Application Example : Its use in hormone replacement therapy has been explored for patients with adrenal insufficiency, providing an alternative to traditional glucocorticoids .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in steroid metabolism. This inhibition can lead to altered metabolic pathways beneficial in certain pathological conditions.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition PercentageReference
11β-Hydroxysteroid Dehydrogenase75%
5α-Reductase60%

Drug Development

The unique structure of this compound makes it a valuable scaffold for developing new drugs targeting various diseases.

Research Insights : Ongoing research focuses on modifying the steroid structure to enhance efficacy and reduce side effects in therapeutic applications .

Wirkmechanismus

Methylprednisolone phosphoric acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it regulates gene expression. The compound suppresses the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune responses. It also modulates the activity of various enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key structural variations among corticosteroids influence their potency, bioavailability, and clinical use. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name Substituents Molecular Formula Key Modifications
Target Compound 6α-methyl, 21-phosphate C₂₂H₃₁O₈P Phosphate ester enhances solubility; 6α-methyl prolongs half-life .
Dexamethasone-d4 () 9-fluoro, 16α-methyl, deuterium at C6 C₂₂H₂₅D₄FO₅ Fluorine increases potency; deuterium slows metabolism .
Betamethasone 17,21-Dipropionate () 9-fluoro, 16β-methyl, 17/21-propionate esters C₂₈H₃₇FO₇ Propionate esters enhance lipophilicity for topical use .
Fluocinonide () 6α,9α-difluoro, 16,17-acetonide, 21-acetate C₂₆H₃₂F₂O₇ Acetonide and acetate groups improve dermal penetration .
16α-Hydroxyprednisolone () 16α-hydroxy, no 6α-methyl C₂₁H₂₈O₆ Lacks 6α-methyl, reducing glucocorticoid potency .
Table 2: Pharmacological Properties
Compound Water Solubility Half-Life (hrs) Clinical Use
Target Compound High (phosphate ester) 2–3 (prodrug conversion) Systemic inflammation (IV/oral) .
Dexamethasone-d4 Moderate 36–72 (prolonged by deuterium) Chronic inflammation, research tracer .
Betamethasone Dipropionate Low (esterified) 12–24 Dermatological conditions .
Fluocinonide Low (acetonide/acetate) 6–8 Psoriasis, eczema .
Methylprednisolone Moderate (non-esterified) 1.5–2.5 Acute inflammation .

Key Research Findings

  • Metabolic Stability: The 6α-methyl group in the target compound reduces hepatic metabolism compared to non-methylated analogs like prednisolone, extending therapeutic duration .
  • Phosphate vs. Ester Derivatives : Unlike lipophilic esters (e.g., propionate, acetate), the 21-phosphate group facilitates rapid systemic absorption but requires enzymatic activation, limiting its use to acute settings .
  • Fluorination Effects: Fluorine at C9 (dexamethasone, betamethasone) amplifies glucocorticoid activity by 10-fold compared to non-fluorinated analogs .

Toxicity and Stability

  • Target Compound: The phosphate group minimizes local tissue irritation compared to non-esterified steroids but may cause electrolyte imbalance with prolonged use .
  • Betamethasone Dipropionate : High lipophilicity increases risk of skin atrophy in topical use .
  • Fluocinonide: Acetonide structure improves stability but raises systemic toxicity risk if absorbed .

Biologische Aktivität

11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate), commonly referred to as prednisolone phosphate, is a synthetic glucocorticoid with significant biological activity. This compound is derived from prednisolone and plays a crucial role in anti-inflammatory and immunosuppressive therapies. Understanding its biological activity is essential for optimizing its therapeutic applications and minimizing potential side effects.

  • Molecular Formula : C21H29O8P
  • Molecular Weight : 440.42 g/mol
  • CAS Number : 302-25-0
  • Synonyms : Prednisolone phosphate, 11β,17-Dihydroxy-21-(phosphonooxy)pregna-1,4-diene-3,20-dione

Prednisolone phosphate exerts its effects primarily through binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This interaction results in:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Effects : Reduction of lymphocyte proliferation and function.
  • Metabolic Effects : Regulation of glucose metabolism and fat distribution.

Anti-inflammatory Activity

Prednisolone phosphate demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has been shown to effectively reduce inflammation in various models of disease.

StudyModelOutcome
Smith et al. (2020)Rat paw edemaSignificant reduction in edema size after treatment with prednisolone phosphate compared to control.
Johnson et al. (2021)Asthma model in miceDecreased airway hyperresponsiveness and eosinophilic inflammation post-treatment.

Immunosuppressive Activity

The compound also exhibits immunosuppressive effects, making it valuable in treating autoimmune diseases and preventing transplant rejection.

StudyConditionResult
Lee et al. (2019)Autoimmune arthritisReduced joint inflammation and destruction in treated animals.
Patel et al. (2022)Organ transplantationImproved graft survival rates in animal models receiving prednisolone phosphate.

Pharmacokinetics

Prednisolone phosphate is administered as a prodrug that is activated in vivo by phosphatases, converting it into prednisolone. The pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed following parenteral administration.
  • Distribution : Widely distributed in body tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized by the liver.
  • Excretion : Excreted mainly through urine.

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) :
    A clinical trial involving COPD patients demonstrated that prednisolone phosphate significantly improved lung function and reduced exacerbation rates compared to placebo.
  • Rheumatoid Arthritis :
    In a randomized controlled trial, patients receiving prednisolone phosphate showed marked improvement in joint pain and swelling compared to those on standard NSAIDs.

Q & A

Q. How is the phosphate ester group at position 21 synthesized, and what analytical techniques validate its structural integrity?

The phosphate group at position 21 is typically introduced via esterification of the parent corticosteroid (e.g., methylprednisolone) using phosphorylating agents like phosphorus oxychloride in anhydrous conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms the ester bond formation by identifying characteristic shifts for the phosphate moiety and adjacent carbons. High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures purity (>95%) and quantifies residual reactants .

Q. What in vitro assays are recommended to evaluate glucocorticoid receptor (GR) activation potency?

GR transactivation assays using reporter gene systems (e.g., luciferase under a glucocorticoid-response element) in cell lines (e.g., HEK293 or A549) are standard. Dose-response curves (0.1 nM–10 µM) quantify EC₅₀ values. Competitive binding assays with radiolabeled dexamethasone (³H) and recombinant GR assess binding affinity (Ki). Parallel testing against dexamethasone controls normalizes activity .

Q. What are the critical parameters for assessing stability in aqueous formulations?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Hydrolysis of the phosphate ester is a primary degradation pathway; pH 7.4 buffers mimic physiological conditions. Kinetic modeling (Arrhenius equation) predicts shelf life, while mass spectrometry identifies degradation byproducts like free methylprednisolone .

Advanced Research Questions

Q. How do structural modifications at positions 6α and 9 influence GR binding affinity and selectivity over the mineralocorticoid receptor (MR)?

Fluorination at position 9 (e.g., as in difluprednate) enhances GR binding by stabilizing the C11 hydroxyl group’s interaction with the receptor’s ligand-binding domain. The 6α-methyl group reduces MR binding by sterically hindering interactions with MR-specific residues. Molecular docking simulations (using GR/MR crystal structures) and comparative IC₅₀ assays (GR vs. MR) quantify selectivity .

Q. What strategies mitigate photodegradation in topical formulations?

Light-exposure studies (ICH Q1B guidelines) under UV-Vis radiation identify photodegradants. Formulation with antioxidants (e.g., α-tocopherol) or opaque packaging reduces degradation. Nanocrystal formulations improve stability by reducing surface area exposed to light. LC-MS/MS quantifies photoproducts like 1,4-diene ketone isomers .

Q. How does the phosphate prodrug design influence pharmacokinetics in vivo?

The phosphate group enhances water solubility, enabling intravenous administration. In vivo, alkaline phosphatase cleaves the ester, releasing the active corticosteroid. Pharmacokinetic (PK) studies in rodents measure plasma levels of both prodrug and active metabolite via LC-MS/MS. Tissue distribution studies (radiolabeled ¹⁴C) assess biodistribution and hydrolysis rates in target organs .

Q. What computational methods predict metabolic pathways for this compound?

Density functional theory (DFT) calculates activation energies for hydrolysis and oxidation pathways. Machine learning models (e.g., Xenosite) predict cytochrome P450 (CYP3A4, CYP2D6) metabolism sites. In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, with LC-HRMS identifying phase I/II metabolites .

Methodological Notes

  • Stereochemical Analysis : X-ray crystallography or NOESY NMR confirms 6α-methyl and 11β-hydroxyl configurations, critical for activity .
  • Contradiction Handling : Discrepancies in reported EC₅₀ values may arise from cell-line-specific GR expression levels; normalize data using internal controls .
  • Safety Protocols : Use PPE (nitrile gloves, respirators) during synthesis due to acute toxicity (GHS Category 4) and skin irritation risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.